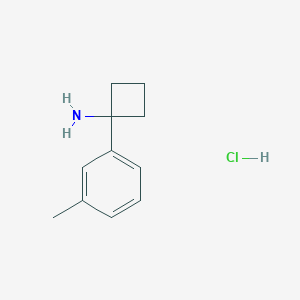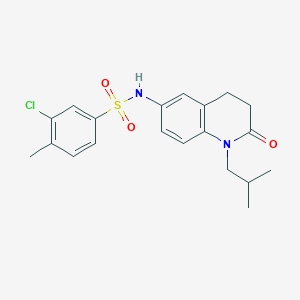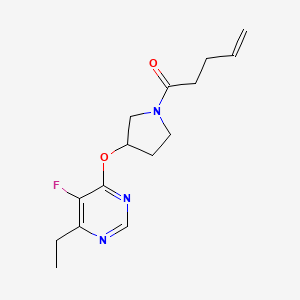![molecular formula C14H14N4OS2 B2832627 1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1171514-82-1](/img/structure/B2832627.png)
1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a benzothiazole ring, and a carboxamide group . These structural components are often found in various pharmaceuticals and bioactive compounds .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds related to the thiazole ring have been found to have analgesic (pain-relieving) properties . This could potentially be applied in the development of new pain relief medications.
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory properties . They could potentially be used in the treatment of conditions characterized by inflammation.
Antimicrobial Activity
Thiazole compounds have been found to have antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .
Antifungal Activity
Thiazole derivatives have been found to have antifungal properties . This suggests potential applications in the treatment of fungal infections.
Antiviral Activity
Thiazole compounds have been found to have antiviral properties . This could potentially be applied in the development of new antiviral medications.
Antitumor Activity
Thiazole compounds have shown potential in acting as antitumor or cytotoxic drug molecules . For example, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effect on a prostate cancer .
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . This suggests potential applications in the treatment of neurological disorders.
Wirkmechanismus
Target of Action
The compound, also known as 1-ethyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide, is a derivative of the thiazole ring . Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been found to interact with various targets, leading to a range of biological activities . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways. For instance, they have been found to have anti-inflammatory activities, possibly by inhibiting the cyclooxygenase (COX) pathway . They have also been found to have antitumor and cytotoxic activities, possibly by affecting pathways involved in cell proliferation and survival .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor of the COX pathway, it could result in reduced inflammation . If it interacts with DNA and topoisomerase II, it could lead to cell death .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Other factors, such as temperature and the presence of other substances, could also influence the compound’s action.
Eigenschaften
IUPAC Name |
2-ethyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-3-18-11(6-7-15-18)13(19)17-14-16-10-5-4-9(20-2)8-12(10)21-14/h4-8H,3H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWGOCJNCQGXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2832545.png)
![2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2832546.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2832549.png)



![Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate](/img/structure/B2832555.png)


![(E)-N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B2832560.png)


![2-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2832565.png)
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-propylurea](/img/structure/B2832566.png)